4-(Hex-5-EN-1-YL)-3-methylisoquinoline
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Overview
Description
4-(Hex-5-EN-1-YL)-3-methylisoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of the hex-5-en-1-yl group and the methyl group on the isoquinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-5-EN-1-YL)-3-methylisoquinoline typically involves the reaction of isoquinoline derivatives with hex-5-en-1-yl halides under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where isoquinoline boronic acid is reacted with hex-5-en-1-yl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Hex-5-EN-1-YL)-3-methylisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
4-(Hex-5-EN-1-YL)-3-methylisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hex-5-EN-1-YL)-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Hex-5-EN-1-YL)-3-methylisoquinoline: Unique due to the presence of both hex-5-en-1-yl and methyl groups on the isoquinoline ring.
4-(Hex-5-EN-1-YL)-isoquinoline: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methylisoquinoline: Lacks the hex-5-en-1-yl group, leading to different applications and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
167094-57-7 |
---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-hex-5-enyl-3-methylisoquinoline |
InChI |
InChI=1S/C16H19N/c1-3-4-5-6-10-15-13(2)17-12-14-9-7-8-11-16(14)15/h3,7-9,11-12H,1,4-6,10H2,2H3 |
InChI Key |
OTMKEOYYJVAHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)CCCCC=C |
Origin of Product |
United States |
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